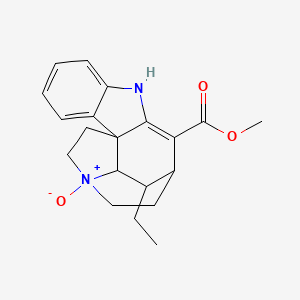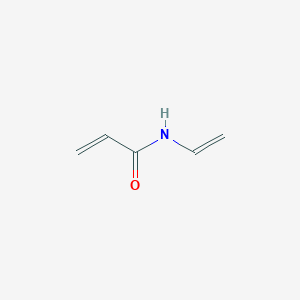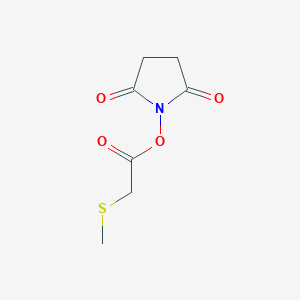
Aceticc acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl ester group and a methylthio substituent. It is used in various scientific research applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the reaction of acetic acid derivatives with 2,5-dioxo-1-pyrrolidinyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the esterification process. Common reagents used in the synthesis include acetic anhydride, methylthiol, and pyrrolidinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.
化学反应分析
Types of Reactions
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or amides.
科学研究应用
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pathways involved may include ester hydrolysis and thiol-disulfide exchange reactions .
相似化合物的比较
Similar Compounds
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester: Known for its unique ester and methylthio groups.
9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester: Contains an anthracene moiety, making it distinct in terms of aromaticity and reactivity.
5-Norbornene-2-acetic acid succinimidyl ester: Features a norbornene structure, which is useful in bioorthogonal chemistry.
Uniqueness
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is unique due to its combination of a pyrrolidinyl ester and a methylthio group, which imparts specific reactivity and functional properties that are valuable in various research applications.
属性
CAS 编号 |
51244-88-3 |
|---|---|
分子式 |
C7H9NO4S |
分子量 |
203.22 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-methylsulfanylacetate |
InChI |
InChI=1S/C7H9NO4S/c1-13-4-7(11)12-8-5(9)2-3-6(8)10/h2-4H2,1H3 |
InChI 键 |
JQUYACFIADHYOD-UHFFFAOYSA-N |
规范 SMILES |
CSCC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
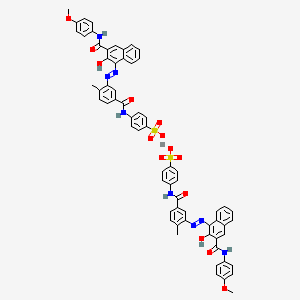
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)


![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
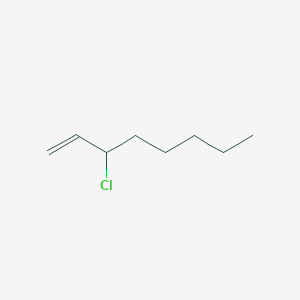
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
